2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid
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Overview
Description
2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a pyridine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid typically involves the condensation of appropriate precursors. One common method is the Gewald reaction, which involves the reaction of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . Another method involves the Paal-Knorr synthesis, which uses 1,4-dicarbonyl compounds and sulfur sources .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of these synthetic routes, often using continuous flow reactors to enhance yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted thiophenes, thiophene derivatives with modified functional groups, and various heterocyclic compounds .
Scientific Research Applications
2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: This compound is investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of key enzymes or interference with cellular signaling processes .
Comparison with Similar Compounds
2-Aminothiazole: Known for its broad biological activities, including anticancer and antimicrobial effects.
Thiophene-2-carboxylic acid: Used in various industrial applications and as a precursor in organic synthesis.
Pyridine-3-carboxylic acid: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-amino-5-pyridin-4-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-9-7(10(13)14)5-8(15-9)6-1-3-12-4-2-6/h1-5H,11H2,(H,13,14) |
InChI Key |
ZTCBEQREBSKZPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(S2)N)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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